2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid
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Overview
Description
Mechanism of Action
Target of Action
The compound “2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid” could potentially interact with proteins or enzymes in the body due to the presence of the anilino group . .
Mode of Action
The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of a drug .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in the synthesis of isocyanates, which have many applications in polymer chemistry .
Pharmacokinetics
The trifluoromethyl group can often improve the metabolic stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid involves several steps. One common method includes the reaction of 4-(trifluoromethyl)aniline with ethyl 2-bromoacetate under basic conditions to form an intermediate. This intermediate is then reacted with thioglycolic acid to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic principles as laboratory methods. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
- 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate
Uniqueness
2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid is unique due to its combination of a trifluoromethyl group and a sulfanyl acetic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications .
Biological Activity
2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid, also known as thiodiacetic acid mono-4-(trifluoromethyl)anilide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, cytotoxicity, and interactions with various biological targets.
- Molecular Formula : C₁₁H₁₀F₃NO₃S
- Molecular Weight : 293.27 g/mol
- CAS Number : 338421-16-2
- Melting Point : 121–123 °C
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀F₃NO₃S |
Molecular Weight | 293.27 g/mol |
Melting Point | 121–123 °C |
Mechanisms of Biological Activity
The compound exhibits several biological activities, primarily due to the presence of the trifluoromethyl group and the aniline moiety, which enhance its interaction with biological targets.
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15) moderately, which are critical enzymes in inflammatory pathways. The inhibition of these enzymes suggests potential anti-inflammatory properties .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound's cytotoxicity is thought to be linked to its ability to induce apoptosis in cancer cells .
- Molecular Docking Studies : Computational studies indicate that the trifluoromethyl group facilitates strong interactions with target proteins through hydrogen bonding and π–π stacking interactions. This enhances the binding affinity of the compound to its targets, contributing to its biological activity .
Study on Cytotoxic Effects
A study evaluated the cytotoxic effects of various derivatives of thiodiacetic acid compounds, including the target compound. The results indicated that the compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations. For instance, derivatives showed varying degrees of activity against MCF-7 cells, with some exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Activity
In another study focusing on the anti-inflammatory properties of related compounds, it was found that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced the compounds' ability to inhibit COX enzymes. This suggests that similar mechanisms may be at play for this compound .
Properties
IUPAC Name |
2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-19-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWNXOMTWKGOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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